molecular formula C9H11NO B1284073 1-amino-2,3-dihydro-1H-inden-4-ol CAS No. 479206-20-7

1-amino-2,3-dihydro-1H-inden-4-ol

Cat. No. B1284073
M. Wt: 149.19 g/mol
InChI Key: GWFKPABLUSNUAP-UHFFFAOYSA-N
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Description

The compound "1-amino-2,3-dihydro-1H-inden-4-ol" is a structurally complex molecule that is related to various synthesized derivatives with potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structures, and potential applications, particularly in the field of medicinal chemistry. For instance, the synthesis of enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and their derivatives has been reported, which are evaluated for their affinity at dopamine receptors .

Synthesis Analysis

The synthesis of related compounds involves stereospecific reactions and optical resolution, as seen in the synthesis of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene derivatives, which show affinity for dopamine D1 and D2 receptors . Additionally, the synthesis of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones through selective 2-alkylation in a phase-transfer catalyst system indicates a method that could potentially be adapted for the synthesis of "1-amino-2,3-dihydro-1H-inden-4-ol" .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, revealing non-planar conformations and specific dihedral angles between rings, as seen in the crystal structure of 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate . Such structural analyses are crucial for understanding the three-dimensional conformation of "1-amino-2,3-dihydro-1H-inden-4-ol" and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of hydrogen-bonded dimers and sheets, as observed in the structures of 3-amino-4-anilino-1H-isochromen-1-one and its derivatives . These interactions are significant as they can influence the solubility, stability, and reactivity of the compounds, which are important factors to consider for "1-amino-2,3-dihydro-1H-inden-4-ol".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and stability, can be inferred from their molecular structures and the types of intermolecular interactions they form. For example, the presence of hydrogen bonds can enhance the solubility in polar solvents . The catalytic enantioselective synthesis of N,C(α),C(α)-trisubstituted α-amino acid derivatives using 1H-Imidazol-4(5H)-ones as key templates suggests that similar strategies could be employed to control the stereochemistry of "1-amino-2,3-dihydro-1H-inden-4-ol" .

Scientific Research Applications

Antibacterial and Antifungal Studies

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
  • Methods of Application : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
  • Results : The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Antileishmanial Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have been synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
  • Methods of Application : The compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
  • Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC50 = 65.11 μM, SI = 7.79, anti-amastigote IC50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .

Antiviral Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been prepared and reported as antiviral agents .
  • Methods of Application : The compounds were synthesized and tested for their antiviral activity .
  • Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Alzheimer’s Disease Treatment

  • Scientific Field : Neurology and Pharmacology
  • Application Summary : Novel 2,3-dihydro-1H-inden-1-ones were designed, synthesized, and evaluated as catechol ether-based dual PDE4/AChE inhibitors to treat Alzheimer’s disease (AD) .
  • Methods of Application : Twenty-eight novel 2,3-dihydro-1H-inden-1-ones were synthesized and evaluated for their inhibitory activities against AChE and PDE4D .
  • Results : Among these compounds, 12C bearing a 2-(piperidin-1-yl)ethoxy group at the 6-position of indanone ring displayed satisfactory inhibitory activities and selectivity against AChE (IC50 = 0.28 μM) and PDE4D (IC50 = 1.88 μM). 12C revealed a comparable neuroprotective effect with donepezil, and displayed more potent anti-neuroinflammation than the donepezil and drug combination (donepezil + rolipram) groups .

Antioxidant Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Indole derivatives have been reported to possess antioxidant activity .
  • Methods of Application : The compounds were synthesized and tested for their antioxidant activity .
  • Results : The results showed that some indole derivatives exhibited significant antioxidant activity .

Biological Material or Organic Compound

  • Scientific Field : Life Science Research
  • Application Summary : (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Methods of Application : This compound can be used in various life science experiments .
  • Results : The results would depend on the specific experiment conducted .

Future Directions

Indole derivatives, which share a similar structure with “1-amino-2,3-dihydro-1H-inden-4-ol”, have been found to possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “1-amino-2,3-dihydro-1H-inden-4-ol” and similar compounds could also have potential for future research and development in the field of medicinal chemistry.

properties

IUPAC Name

1-amino-2,3-dihydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFKPABLUSNUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-2,3-dihydro-1H-inden-4-ol

CAS RN

479206-20-7
Record name 1-amino-2,3-dihydro-1H-inden-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Baggio, P Udompholkul, L Gambini… - Journal of medicinal …, 2019 - ACS Publications
We have recently investigated the reactivity of aryl-fluorosulfates as warheads to form covalent adducts with Lys, Tyr, and His residues. However, the rate of reaction of aryl-…
Number of citations: 42 pubs.acs.org
P Udompholkul - 2021 - search.proquest.com
Metastatic malignant melanoma is the leading cause of skin cancer-related death with a 5-year survival rate smaller than 19%. Most malignant melanomas overexpress an oncogene …
Number of citations: 2 search.proquest.com

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